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Compound of Interest

Compound Name: Acid-PEG5-C2-Boc

Cat. No.: B15620533 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical synthesis of

Acid-PEG5-C2-Boc, a heterobifunctional PEG linker crucial in the development of Proteolysis

Targeting Chimeras (PROTACs). This document outlines the synthetic pathway, detailed

experimental protocols, and characterization data to assist researchers in the successful

preparation of this key molecule.

Introduction
Acid-PEG5-C2-Boc, chemically identified as tert-butyl (2-(2-(2-(2-(2-

(carboxymethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethyl)carbamate, is a valuable tool in medicinal

chemistry and drug discovery. Its structure incorporates a five-unit polyethylene glycol (PEG)

chain, which enhances solubility and pharmacokinetic properties of the resulting PROTAC

molecule. One terminus features a carboxylic acid for conjugation to a target protein ligand,

while the other is protected with a tert-butoxycarbonyl (Boc) group, which can be deprotected

to reveal a primary amine for linkage to an E3 ligase ligand.

Molecular Details:
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Property Value

Chemical Name

tert-butyl (2-(2-(2-(2-(2-

(carboxymethoxy)ethoxy)ethoxy)ethoxy)ethoxy)

ethyl)carbamate

Synonyms
t-Boc-N-amido-PEG5-acid, Boc-NH-PEG5-

CH2COOH

CAS Number 1309460-29-4

Molecular Formula C₁₈H₃₅NO₉

Molecular Weight 409.47 g/mol

Synthetic Pathway
The synthesis of Acid-PEG5-C2-Boc can be achieved through a straightforward two-step

process starting from the commercially available 2-(2-(2-(2-(2-

aminoethoxy)ethoxy)ethoxy)ethoxy)ethan-1-ol. The proposed synthetic route involves:

Boc Protection: The primary amine of the starting material is protected using di-tert-butyl

dicarbonate (Boc₂O) to yield the intermediate, tert-butyl (2-(2-(2-(2-(2-

hydroxyethoxy)ethoxy)ethoxy)ethoxy)ethyl)carbamate.

Oxidation: The terminal hydroxyl group of the Boc-protected intermediate is then oxidized to

a carboxylic acid to yield the final product, Acid-PEG5-C2-Boc. An alternative to direct

oxidation is the alkylation with a haloacetic acid ester followed by hydrolysis.

Below is a DOT language representation of the synthetic pathway.

2-(2-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)ethoxy)ethan-1-ol tert-butyl (2-(2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)ethoxy)ethyl)carbamate

1. Boc₂O, Base
(e.g., TEA or DIPEA)

DCM, rt Acid-PEG5-C2-Boc

2. Oxidation (e.g., TEMPO, NaOCl)
or

Alkylation (e.g., BrCH₂COOtBu, NaH)
then Hydrolysis (e.g., TFA)

Click to download full resolution via product page

Caption: Synthetic pathway for Acid-PEG5-C2-Boc.
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Experimental Protocols
The following are detailed experimental protocols for the synthesis of Acid-PEG5-C2-Boc.

Step 1: Synthesis of tert-butyl (2-(2-(2-(2-(2-
hydroxyethoxy)ethoxy)ethoxy)ethoxy)ethyl)carbamate
(Intermediate 1)
Materials:

Reagent
Molar Mass ( g/mol
)

Quantity Moles (mmol)

2-(2-(2-(2-(2-

Aminoethoxy)ethoxy)e

thoxy)ethoxy)ethan-1-

ol

237.30 5.00 g 21.07

Di-tert-butyl

dicarbonate (Boc₂O)
218.25 4.84 g 22.12

Triethylamine (TEA) 101.19 3.20 mL 23.18

Dichloromethane

(DCM)
- 100 mL -

Procedure:

Dissolve 2-(2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethoxy)ethan-1-ol (5.00 g, 21.07 mmol) in

dichloromethane (100 mL) in a 250 mL round-bottom flask equipped with a magnetic stir bar.

To this solution, add triethylamine (3.20 mL, 23.18 mmol).

Slowly add a solution of di-tert-butyl dicarbonate (4.84 g, 22.12 mmol) in dichloromethane

(20 mL) to the reaction mixture at room temperature.

Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress

by thin-layer chromatography (TLC) (Eluent: 10% Methanol in Dichloromethane).
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Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate

solution (2 x 50 mL) and brine (1 x 50 mL).

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to obtain the crude product.

Purify the crude product by column chromatography on silica gel (Eluent: Ethyl

acetate/Hexane gradient) to afford tert-butyl (2-(2-(2-(2-(2-

hydroxyethoxy)ethoxy)ethoxy)ethoxy)ethyl)carbamate as a colorless oil.

Expected Yield: 85-95%

Step 2: Synthesis of Acid-PEG5-C2-Boc (Final Product)
This step can be achieved via two primary methods: direct oxidation or a two-step alkylation

and hydrolysis.

Materials:

Reagent
Molar Mass ( g/mol
)

Quantity Moles (mmol)

Intermediate 1 337.42 5.00 g 14.81

TEMPO 156.25 0.23 g 1.48

Sodium hypochlorite

(NaOCl, 10-15%

solution)

74.44 As required -

Sodium bromide

(NaBr)
102.89 0.15 g 1.48

Dichloromethane

(DCM)
- 100 mL -

Saturated aqueous

NaHCO₃
- 50 mL -

Procedure:
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Dissolve Intermediate 1 (5.00 g, 14.81 mmol) in dichloromethane (100 mL) in a 250 mL

three-necked flask equipped with a magnetic stir bar and an addition funnel.

Add TEMPO (0.23 g, 1.48 mmol) and sodium bromide (0.15 g, 1.48 mmol) to the solution.

Cool the mixture to 0 °C in an ice bath.

Add a solution of sodium hypochlorite (10-15% aqueous solution) dropwise while maintaining

the pH of the aqueous layer at approximately 9-10 by co-addition of a dilute HCl solution.

Stir vigorously at 0 °C until the reaction is complete as monitored by TLC.

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

Separate the layers and extract the aqueous layer with dichloromethane (2 x 50 mL).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel (Eluent:

Dichloromethane/Methanol/Acetic acid gradient) to yield Acid-PEG5-C2-Boc.

Expected Yield: 60-75%

Part 1: Alkylation

Materials:
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Reagent
Molar Mass ( g/mol
)

Quantity Moles (mmol)

Intermediate 1 337.42 5.00 g 14.81

Sodium hydride (NaH,

60% dispersion in

mineral oil)

24.00 0.65 g 16.29

tert-Butyl

bromoacetate
195.04 2.40 mL 16.29

Anhydrous

Tetrahydrofuran (THF)
- 100 mL -

Procedure:

To a solution of Intermediate 1 (5.00 g, 14.81 mmol) in anhydrous THF (100 mL) under an

inert atmosphere (e.g., Argon), add sodium hydride (0.65 g, 16.29 mmol) portion-wise at 0

°C.

Stir the mixture at 0 °C for 30 minutes.

Add tert-butyl bromoacetate (2.40 mL, 16.29 mmol) dropwise to the reaction mixture.

Allow the reaction to warm to room temperature and stir for 12-16 hours.

Quench the reaction by the slow addition of water.

Extract the product with ethyl acetate (3 x 50 mL).

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure to obtain the crude tert-butyl ester intermediate. This is

often used in the next step without further purification.

Part 2: Hydrolysis

Materials:
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Reagent Quantity

Crude tert-butyl ester intermediate From previous step

Trifluoroacetic acid (TFA) 20 mL

Dichloromethane (DCM) 20 mL

Procedure:

Dissolve the crude tert-butyl ester intermediate in a 1:1 mixture of DCM and TFA (40 mL

total).

Stir the solution at room temperature for 2-4 hours.

Remove the solvent and excess TFA under reduced pressure.

Co-evaporate with toluene (3 x 20 mL) to remove residual TFA.

Purify the crude product by column chromatography on silica gel (Eluent:

Dichloromethane/Methanol/Acetic acid gradient) to yield Acid-PEG5-C2-Boc.

Expected Overall Yield (Method B): 50-65%

Characterization Data
The final product should be characterized by NMR spectroscopy and mass spectrometry to

confirm its identity and purity.

Table of Expected Characterization Data:
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Technique Expected Results

¹H NMR (400 MHz, CDCl₃)

δ (ppm): 4.08 (s, 2H, -O-CH₂-COOH), 3.70-3.55

(m, 20H, PEG backbone), 3.52 (t, J=5.2 Hz, 2H,

-CH₂-NH-), 3.35 (q, J=5.2 Hz, 2H, -CH₂-NH-),

1.44 (s, 9H, Boc -C(CH₃)₃)

¹³C NMR (101 MHz, CDCl₃)

δ (ppm): 172.5 (-COOH), 156.1 (Boc C=O), 79.2

(Boc -C(CH₃)₃), 71.3, 70.6, 70.5, 70.3, 70.0,

69.1 (PEG backbone), 40.4 (-CH₂-NH-), 28.4

(Boc -CH₃)

Mass Spectrometry (ESI+)

m/z: [M+H]⁺ calculated for C₁₈H₃₆NO₉⁺: 410.24;

found: 410.24. [M+Na]⁺ calculated for

C₁₈H₃₅NNaO₉⁺: 432.22; found: 432.22

Experimental Workflow and Logic
The following diagram illustrates the general workflow for the synthesis and purification of

Acid-PEG5-C2-Boc.
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Synthesis

Analysis

Starting Material:
Amino-PEG5-Alcohol

Step 1: Boc Protection

Workup & Purification
(Extraction, Chromatography)

Step 2: Oxidation/Alkylation

Final Workup & Purification
(Extraction, Chromatography)

Characterization:
- NMR (¹H, ¹³C)

- Mass Spectrometry

Purity Assessment:
- HPLC

final_product

Final Product:
Acid-PEG5-C2-Boc

Click to download full resolution via product page

Caption: General experimental workflow.
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Conclusion
This technical guide provides a detailed framework for the synthesis of Acid-PEG5-C2-Boc, a

critical component in the construction of PROTACs. By following the outlined protocols and

utilizing the provided characterization data as a reference, researchers can confidently produce

this versatile linker for applications in targeted protein degradation and drug discovery. Careful

execution of the experimental procedures and purification steps is essential to obtain a high-

purity product.

To cite this document: BenchChem. [A Technical Guide to the Chemical Synthesis of Acid-
PEG5-C2-Boc]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15620533#chemical-synthesis-of-acid-peg5-c2-boc-
starting-materials]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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